molecular formula C21H26O4 B14341914 Isoneotriptophenolide CAS No. 104331-86-4

Isoneotriptophenolide

Cat. No.: B14341914
CAS No.: 104331-86-4
M. Wt: 342.4 g/mol
InChI Key: TYSYVCOVDLVELY-BTYIYWSLSA-N
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Description

Isoneotriptophenolide is a diterpene compound derived from the Chinese medicinal plant Tripterygium wilfordii.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoneotriptophenolide typically involves the use of plant cell cultures in combination with organic synthesis. One efficient route starts with the synthesis of isodehydroabietenolide from dehydroabietic acid, followed by ring C functionalization to produce this compound . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale cultivation of Tripterygium wilfordii plant cells, followed by extraction and purification processes. The use of biotransformation techniques in plant cell cultures can also enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Isoneotriptophenolide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)

    Reduction: Sodium borohydride (NaBH4), Tin(II) chloride (SnCl2)

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Mechanism of Action

The mechanism of action of isoneotriptophenolide involves its interaction with specific molecular targets and pathways. It is known to modulate various cellular processes, including apoptosis and inflammation. The compound’s effects are mediated through its interaction with key signaling molecules and enzymes, leading to the regulation of gene expression and cellular responses .

Comparison with Similar Compounds

Properties

CAS No.

104331-86-4

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

(3bR,9bS)-8-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one

InChI

InChI=1S/C21H26O4/c1-11(2)18-17(22)9-16-13(19(18)24-4)5-6-15-14-10-25-20(23)12(14)7-8-21(15,16)3/h9,11,15,22H,5-8,10H2,1-4H3/t15-,21-/m0/s1

InChI Key

TYSYVCOVDLVELY-BTYIYWSLSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O

Canonical SMILES

CC(C)C1=C(C=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O

Origin of Product

United States

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